molecular formula C30H26ClFN4O B12521163 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-

Cat. No.: B12521163
M. Wt: 513.0 g/mol
InChI Key: MTGLNKLJXIUNBV-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a biphenyl group with specific substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthalene and biphenyl groups, and the incorporation of specific substituents. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and purification steps to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl): A related compound with a similar pyrazole ring structure.

    4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Another compound with a pyrazole ring and different substituents.

Uniqueness

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C30H26ClFN4O

Molecular Weight

513.0 g/mol

IUPAC Name

2-(6-chloronaphthalen-2-yl)-N-[4-[2-[(dimethylamino)methyl]phenyl]-2-fluorophenyl]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C30H26ClFN4O/c1-19-14-29(36(34-19)25-12-9-20-15-24(31)11-8-21(20)16-25)30(37)33-28-13-10-22(17-27(28)32)26-7-5-4-6-23(26)18-35(2)3/h4-17H,18H2,1-3H3,(H,33,37)

InChI Key

MTGLNKLJXIUNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC=CC=C3CN(C)C)F)C4=CC5=C(C=C4)C=C(C=C5)Cl

Origin of Product

United States

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